1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt)
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This mixed chain phosphatidylglycerol is used to generate lipid membrane bilayers with controlled permeability and is useful for various surfactant applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) involves large-scale esterification and phosphorylation processes. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups in the palmitoyl and oleoyl chains can be reduced to form alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Phosphorylated derivatives with different nucleophiles.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes.
Industry: Applied in the development of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) involves its ability to integrate into lipid bilayers, thereby modulating membrane permeability and fluidity . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains similar acyl chains but has a different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): Used as a synthetic lung surfactant.
1-Palmitoyl-2-oleoyl-sn-glycerol: An endogenous metabolite and a major diacylglycerol.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-PG (sodium salt) is unique due to its specific combination of palmitoyl and oleoyl chains, which provide distinct physical and chemical properties that are beneficial for creating lipid bilayers with controlled permeability .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl (3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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